4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Overview
Description
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the piperidine ring: The piperidine ring can be attached through a reductive amination reaction, where the oxadiazole derivative is reacted with piperidine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions of oxadiazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and can have similar biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar chemical reactivity and biological properties.
Uniqueness
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is unique due to the combination of the piperidine ring, oxadiazole ring, and fluorophenyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c15-12-3-1-11(2-4-12)14-17-13(19-18-14)9-10-5-7-16-8-6-10;/h1-4,10,16H,5-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCBJKBHPMOARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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